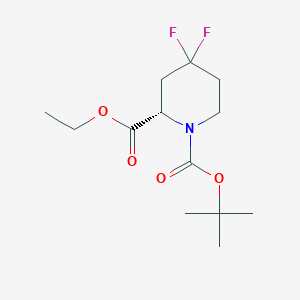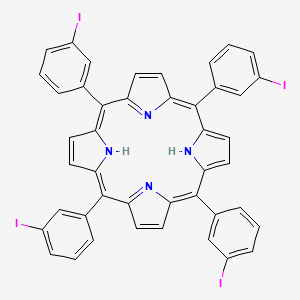
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin is a porphyrin derivative, a class of compounds known for their extensive applications in various fields due to their unique chemical structure Porphyrins are macrocyclic compounds composed of four pyrrole subunits interconnected via methine bridges
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(3-iodophenyl)porphyrin typically involves the condensation of pyrrole with 3-iodobenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The resulting porphyrinogen is then oxidized to form the desired porphyrin compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups, making the compound versatile for further modifications.
Oxidation and Reduction: The porphyrin core can undergo redox reactions, which are essential in its applications in catalysis and photodynamic therapy.
Metalation: The compound can form metal complexes by coordinating with metal ions, enhancing its properties for specific applications.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Metalation: Metal salts like zinc acetate or copper chloride.
Major Products
Substituted Porphyrins: Depending on the substituents introduced, various functionalized porphyrins can be obtained.
Metal Complexes: Coordination with metals results in metalloporphyrins, which have distinct properties and applications.
Applications De Recherche Scientifique
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Biology: Employed in studies involving enzyme mimetics and as a probe for studying biological systems.
Medicine: Utilized in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Applied in the development of sensors and materials for electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,10,15,20-Tetrakis(4-iodophenyl)porphyrin
- 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(3,5-dimethoxyphenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis(3-iodophenyl)porphyrin is unique due to the specific positioning of iodine atoms, which enhances its reactivity and potential for further functionalization. This makes it particularly valuable in applications requiring high reactivity and specificity.
Propriétés
Formule moléculaire |
C44H26I4N4 |
|---|---|
Poids moléculaire |
1118.3 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(3-iodophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H26I4N4/c45-29-9-1-5-25(21-29)41-33-13-15-35(49-33)42(26-6-2-10-30(46)22-26)37-17-19-39(51-37)44(28-8-4-12-32(48)24-28)40-20-18-38(52-40)43(36-16-14-34(41)50-36)27-7-3-11-31(47)23-27/h1-24,49,52H |
Clé InChI |
BIHWRSWVZVTYDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)I)C8=CC(=CC=C8)I)C=C4)C9=CC(=CC=C9)I)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


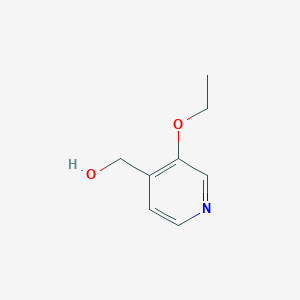



![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B13649606.png)
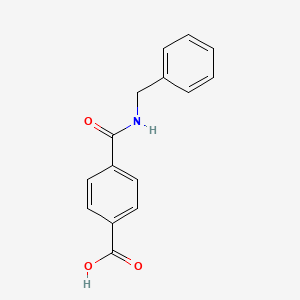
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)
![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)
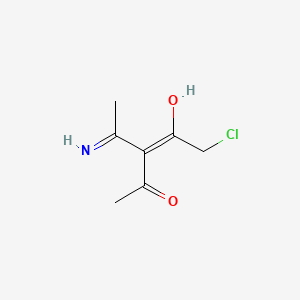
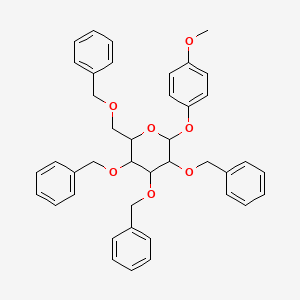
![1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]piperidine-3-carboxylic acid](/img/structure/B13649634.png)
